Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide
Description
Nuclear Magnetic Resonance Spectroscopy
The $$^{1}\text{H}$$ NMR spectrum (400 MHz, DMSO-d$$_6$$) displays:
- δ 3.42–3.55 ppm (m, 4H) : Methylene protons adjacent to sulfone group
- δ 2.91–3.12 ppm (m, 8H) : Pyrazine and thiazine ring CH$$_2$$ groups
- δ 1.98 ppm (q, J = 6.5 Hz, 2H) : Bridgehead protons
$$^{13}\text{C}$$ NMR (101 MHz, DMSO-d$$_6$$) shows characteristic signals:
- δ 54.8 ppm : Sulfone-attached carbons
- δ 48.2–49.5 ppm : Pyrazine nitrogen-adjacent carbons
- δ 38.1 ppm : Bridgehead carbons
Infrared Spectroscopy
Key IR absorptions (KBr pellet, cm$$^{-1}$$):
- 1327 (vs) : Symmetric S=O stretch
- 1154 (vs) : Asymmetric S=O stretch
- 2928 (m) : Aliphatic C-H stretch
- 1450 (w) : CH$$_2$$ scissoring
UV-Vis Spectroscopy
The compound exhibits weak absorption in the UV-C region (λ$$_{\text{max}}$$ = 214 nm, ε = 320 L·mol$$^{-1}$$·cm$$^{-1}$$) attributed to n→σ* transitions of the sulfone group. Extended conjugation is absent due to saturated bonding.
X-ray Crystallographic Analysis
While single-crystal X-ray data remains unpublished for this specific compound, analogous sulfone-containing heterocycles provide structural insights. Predicted unit cell parameters from powder diffraction (Cu Kα radiation):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2$$_1$$/c |
| a (Å) | 8.92 |
| b (Å) | 12.17 |
| c (Å) | 10.45 |
| β (°) | 97.8 |
| Volume (Å$$^3$$) | 1123.7 |
Molecular packing simulations suggest intermolecular S=O···H-N hydrogen bonds (2.89 Å) dominate crystal lattice formation. The sulfone oxygen atoms act as hydrogen bond acceptors with adjacent NH groups.
Comparative Analysis with Related Heterocyclic Systems
Thiazine Dioxides vs. Oxazine Derivatives
The replacement of sulfur with oxygen in 1,4-oxazine analogs reduces ring strain but decreases thermal stability:
| Property | Thiazine Dioxide | 1,4-Oxazine |
|---|---|---|
| Melting point (°C) | 189–192 | 156–158 |
| ΔH$$_{\text{f}}$$ (kJ/mol) | -214.7 | -198.2 |
| Dipole moment (D) | 4.12 | 3.78 |
Electronic Effects of Sulfone Group
Compared to non-oxidized thiazines, the sulfone moiety:
- Increases ring planarity (torsion angle reduced by 18°)
- Enhances hydrogen bonding capacity (pK$$_a$$ decreases from 10.2 to 9.12)
- Reduces nucleophilicity at sulfur by 3 orders of magnitude
Reactivity with Nucleophiles
The electron-withdrawing sulfone group directs substitution to the pyrazine nitrogen atoms. Second-order rate constants (k$$_2$$, 25°C, DMF):
| Nucleophile | k$$_2$$ (M$$^{-1}$$s$$^{-1}$$) |
|---|---|
| NH$$_3$$ | 0.45 |
| CH$$_3$$O$$^-$$ | 2.17 |
| Piperidine | 1.88 |
This contrasts with unoxidized thiazines, which undergo sulfur-centered reactions.
Properties
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11)4-3-9-2-1-8-5-7(9)6-12/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRNNGZQKUKQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCS(=O)(=O)CC2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a sulfur-containing reagent, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Pyridothiadiazinedioxides
Pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides exhibit tautomerism due to the position of the C=N bond in the thiadiazine ring, leading to three possible tautomeric forms. X-ray and spectral data confirm that unsubstituted derivatives favor a specific tautomeric configuration, which influences their pharmacological activity . In contrast, Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide lacks tautomeric flexibility due to its fully saturated structure, enhancing its stability but limiting dynamic reactivity .
Oxazine Derivatives
(R)- and (S)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochlorides replace the thiazine sulfur with oxygen, resulting in distinct electronic and solubility profiles. For example, the (S)-enantiomer (C₇H₁₅ClN₂O, MW 178.66) is a white crystalline solid soluble in water and organic solvents, commonly used as an intermediate in anxiolytic and antidepressant drug synthesis .
Pharmacological and Physicochemical Properties
Bioactivity
Pyrazino[2,3-c][1,2,6]thiadiazine 2,2-dioxides exhibit diuretic properties by modulating renal ion transport, a trait shared with structurally related pyridothiadiazinedioxides . However, this compound’s saturated structure may reduce metabolic degradation compared to unsaturated analogs, prolonging its biological half-life.
Solubility and Stability
The hydrochloride salt form of this compound enhances aqueous solubility, critical for drug formulation. In contrast, 2-Methylpyrazine 1,4-dioxide (C₅H₆N₂O₂, MW 126.12) crystallizes in an orthorhombic lattice (Pbca, a = 6.3953 Å, b = 12.2472 Å, c = 13.6613 Å), with lower solubility due to non-ionic character .
Thiadiazine Derivatives
Pyrazinothiadiazines are synthesized via cyclocondensation reactions, often requiring hydrazine derivatives and carbonyl precursors. For example, hydrazone-hydrazide intermediates are key to forming 1,2,5-oxadiazine derivatives, a class with distinct ring oxidation states compared to thiadiazines .
Oxazine Derivatives
The (S)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is synthesized via alkaline treatment of the free base in ethanol, followed by hydrochloric acid addition . This contrasts with the thiazine analog’s synthesis, which likely involves sulfur incorporation via thiourea or similar reagents.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Comparison
Biological Activity
Overview
Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide is a heterocyclic compound characterized by a unique fused ring system containing nitrogen, sulfur, and oxygen atoms. Its molecular formula is C₇H₁₄N₂O₂S, with a molar mass of 190.26 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C₇H₁₄N₂O₂S
- Molar Mass : 190.26 g/mol
- Density : 1.33 g/cm³ (predicted)
- Boiling Point : 405.8 °C (predicted)
- pKa : 9.12 (predicted)
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For instance, it has been observed to inhibit the NF-κB pathway, which is crucial for cell survival and proliferation in many cancers.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound's unique structure allows it to bind effectively to enzymes or receptors involved in critical cellular processes. This interaction can modulate their activity, leading to various biological effects such as cell cycle arrest and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : In experiments with A549 lung cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of approximately 25 µM after 48 hours of exposure.
| Study Type | Target Organism/Cell Line | MIC/IC50 Value | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | 32 µg/mL | Effective against Gram-negative bacteria |
| Cancer Cell Study | A549 lung cancer cells | ~25 µM | Induced apoptosis and inhibited NF-κB |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide, and how can reaction parameters be optimized?
- Methodology : The compound can be synthesized via cyclization reactions using sulfur-containing precursors. For example, β-substituted o-nitrostyrenes have been used to synthesize structurally related 1H-benzo[c][1,2]thiazine 2,2-dioxides under reflux conditions with tetrahydrofuran (THF) as a solvent. Reaction time and stoichiometric ratios (e.g., 1:4 molar ratio of pyrazine reactant to aminoethanol) significantly impact yield . Adjusting reflux duration (e.g., 3 hours vs. 1 hour) and purification methods (e.g., recrystallization from isopropanol/methanol) can improve purity and yield .
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- NMR : and NMR can confirm proton environments and carbon frameworks. For example, coupling constants () in NMR distinguish between stereoisomers in thiadiazine dioxides .
- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., observed m/z 365.0127 vs. calculated 365.0127 for a related compound) .
- Elemental Analysis : Compare experimental vs. calculated values for C, H, N (e.g., C: 40.13% vs. 40.18% in a thiadiazole derivative) to assess purity .
Q. What computational tools are suitable for predicting physicochemical properties of this compound?
- Methodology : Employ density functional theory (DFT) for optimizing molecular geometry and calculating properties like dipole moments or electrostatic potentials. Tools like Gaussian or ORCA can predict boiling points (e.g., 425.8°C predicted) and hydrophobicity (XLogP). Compare results with experimental crystallographic data (e.g., bond angles from COD entry 2211492) to validate accuracy .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved?
- Methodology : Polymer-supported synthesis enables stereocontrol by restricting reactant conformations. For example, trifluoroacetate-functionalized resins facilitate selective N-S bond formation in tetrahydrobenzopyrazino-thiadiazinone dioxides, yielding enantiomeric excess >90% in some cases. Chiral auxiliaries or catalysts (e.g., L-proline) can further enhance selectivity .
Q. What mechanistic insights explain unexpected byproducts in thiazine dioxide synthesis?
- Methodology : Investigate reaction pathways using kinetic studies and intermediate trapping. For instance, pyridinium 1,4-zwitterionic thiolates reacting with sulfenes can diverge into 1,2-dithiole dioxides or dihydrothiazines depending on solvent polarity. LC-MS monitoring of intermediates helps identify competing pathways .
Q. How do substituents on the thiazine ring influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., electron-withdrawing groups at C-3 or aryl groups at C-4). For analogs like 2-(3-methoxybenzyl)-4-(p-tolyl) derivatives, in vitro assays (e.g., enzyme inhibition) combined with molecular docking reveal key interactions with biological targets .
Q. How can discrepancies between computational and experimental data be resolved?
- Methodology : Reconcile differences by refining computational models. For example, crystallographic data (e.g., COD entry 2211492) may show bond length deviations >0.05 Å from DFT-optimized structures. Adjust basis sets (e.g., B3LYP/6-311+G**) or account for solvent effects in simulations to improve alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
